3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a propanamide moiety attached to a phenylbutan-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Attachment of the Propanamide Moiety: The propanamide group can be introduced by reacting the pyrazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylbutan-2-yl Group: The final step involves the alkylation of the amide nitrogen with 4-phenylbutan-2-yl bromide in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylbutan-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: New substituted derivatives with different functional groups.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide: Lacks the phenylbutan-2-yl group, making it less hydrophobic and potentially altering its biological activity.
N-(4-phenylbutan-2-yl)propanamide: Lacks the pyrazole ring, which may reduce its ability to interact with certain molecular targets.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to the combination of the pyrazole ring and the phenylbutan-2-yl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds. The presence of both hydrophobic and hydrophilic regions in the molecule allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13(9-10-16-7-5-4-6-8-16)19-18(22)12-11-17-14(2)20-21-15(17)3/h4-8,13H,9-12H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMQXFJOLDUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC(C)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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